molecular formula C7H13I B3276002 (Z)-1-iodo-1-heptene CAS No. 63318-29-6

(Z)-1-iodo-1-heptene

Cat. No. B3276002
CAS RN: 63318-29-6
M. Wt: 224.08 g/mol
InChI Key: XULQQNDHGTXWAD-SREVYHEPSA-N
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Description

(Z)-1-iodo-1-heptene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. This compound is an organic molecule that contains a double bond between two carbon atoms and an iodine atom attached to one of the carbons.

Scientific Research Applications

1. Applications in Organic Synthesis

(Z)-1-Iodo-1-heptene demonstrates utility in various organic synthesis processes. For instance, it is involved in palladium-catalyzed cross-coupling reactions, a significant process in the formation of complex molecules. This application was highlighted in a study where (Z)-1-Iodo-1-heptene was used in the formation of (Z)-1-Heptenyl-4-methoxybenzene, showcasing its role in creating substituted patterns in organic compounds (Denmark & Wang, 2005).

2. Role in the Synthesis of Fragrances

Another application of (Z)-1-Iodo-1-heptene is in the synthesis of fragrances. It was used in the Pd(II)-catalyzed coupling with Et acrylate, leading to the production of Et (2E,4Z)-2,4-decadienoate, a key component of the Bartlett pear fragrance (Zhang & Schlosser, 1993).

3. Analytical Chemistry Applications

In analytical chemistry, (Z)-1-Iodo-1-heptene has been studied for its potential in targeted mass spectral ratio analysis (TMSRA). This application aids in the quantification of specific analytes in complex mixtures, as demonstrated in a study involving its analysis alongside n-heptane (Kehimkar et al., 2013).

4. Contributions to Vitamin D Synthesis

The compound has also been instrumental in the synthesis of vitamin D derivatives. Using (Z)-1-Iodo-1-heptene, researchers have developed methods for the synthesis of (Z)-1-iodo-1,3- bis-exocyclic-dienes, which are precursors in the creation of vitamin D triene systems (Mascareñas et al., 1992).

5. Involvement in Photoisomerization Studies

The compound has been part of research in the field of photoisomerization, where its properties are utilized in studying the reversible Z-E photoswitching behaviors of certain molecular structures. This was demonstrated in a study where (Z)-1-Iodo-1-heptene's isomers were investigated for their photochromic properties (Siewertsen et al., 2009).

properties

IUPAC Name

(Z)-1-iodohept-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13I/c1-2-3-4-5-6-7-8/h6-7H,2-5H2,1H3/b7-6-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XULQQNDHGTXWAD-SREVYHEPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC=CI
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC/C=C\I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13I
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-1-iodo-1-heptene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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